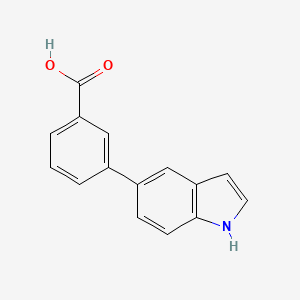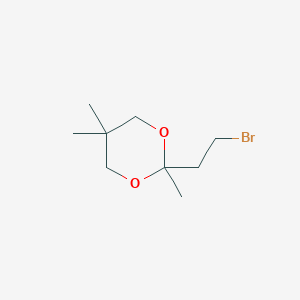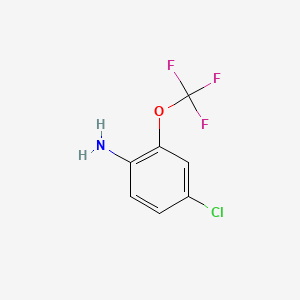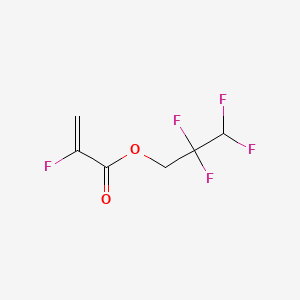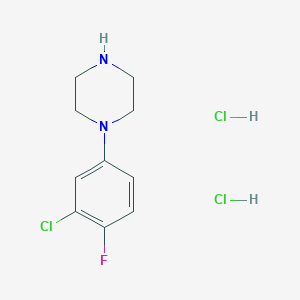
乙炔基溴化镁
描述
Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent commonly used in the synthesis of polymers and unsaturated phosphonites .
Synthesis Analysis
Ethynylmagnesium bromide is synthesized by introducing acetylene into a cooled solution of ethylmagnesium bromide . It is commercially available, usually as a solution in diethyl ether or tetrahydrofuran .Molecular Structure Analysis
The linear formula of Ethynylmagnesium bromide is HC≡CMgBr . The molecular weight is 129.24 .Chemical Reactions Analysis
Ethynylmagnesium bromide is highly reactive towards various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters . It is also used in the synthesis of polymers and unsaturated phosphonites .Physical And Chemical Properties Analysis
Ethynylmagnesium bromide is a 0.5M solution in THF with a density of 0.94 g/mL at 25°C . It is stored at a temperature of 2-8°C .科学研究应用
有机合成
乙炔基溴化镁是有机合成中的基本试剂 . 它用作碳负离子等价物,可用于碳-碳键形成以构建有机化合物的碳骨架 . 它对各种亲电子试剂(包括醛、酮和酯等羰基化合物)具有高度反应性 .
炔烃官能团的引入
炔基溴化镁(如乙炔基溴化镁)用于引入炔烃官能团 . 这通常通过乙炔与烷基格氏试剂的剧烈放热气液反应制备 .
3. 在流动微反应器中的制备和应用 由于乙炔基溴化镁的高反应活性,控制反应(尤其是在大型工业生产中)通常很困难 . 因此,流动微反应器用于以受控方式进行这种高活性有机金属物种的制备和应用 .
脂肪族聚合物的接枝
乙炔基溴化镁溶液可用于脂肪族聚合物的接枝 . 此过程涉及将乙炔基溴化镁添加到聚合物中,这可以改变其性质 .
含蒽化合物的合成
乙炔基溴化镁溶液可用于合成含蒽化合物,如1,8-二氯-10-(乙炔基)蒽 . 蒽是一种固体多环芳烃,化学式为C14H10,由三个稠合苯环组成 .
6. 炔烃组分的制备用于烯炔交叉复分解 乙炔基溴化镁溶液可用于制备烯炔交叉复分解中炔烃组分,从而生成共轭二烯 . 这是一种烯烃复分解反应,生成烯烃作为产物 .
作用机制
Target of Action
Ethynylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are commonly used in organic synthesis . The primary targets of Ethynylmagnesium Bromide are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
Ethynylmagnesium Bromide, as a Grignard reagent, interacts with its targets by serving as a carbanion equivalent . This means it can donate electrons and form new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The action of Ethynylmagnesium Bromide affects several biochemical pathways. For instance, it is used in the grafting of aliphatic polymers , the synthesis of anthracene-containing species , and the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . These processes involve complex biochemical pathways that result in the formation of new organic compounds.
Pharmacokinetics
It’s important to note that as a highly reactive compound, ethynylmagnesium bromide is typically used in controlled environments, such as flow microreactors , to ensure safety and efficacy.
Result of Action
The molecular and cellular effects of Ethynylmagnesium Bromide’s action are diverse, given its role in the synthesis of various organic compounds. For example, it can contribute to the formation of polymers and unsaturated phosphonites , or be used in the ethynylation of chiral α-dibenzylamino aldehydes .
Action Environment
The action, efficacy, and stability of Ethynylmagnesium Bromide are influenced by several environmental factors. For instance, its reactivity increases with an increase in the difference in electronegativity between the metal (magnesium) and carbon . Additionally, reactions involving Ethynylmagnesium Bromide are often extremely fast and highly exothermic, making the reactions difficult or even impossible to control in conventional batch reactors . Therefore, the use of flow microreactors is preferred for performing the preparation and use of such highly reactive organometallic species in a controlled way .
安全和危害
Ethynylmagnesium bromide is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
未来方向
生化分析
Biochemical Properties
Ethynylmagnesium Bromide is a highly reactive species, which makes it a valuable tool in biochemical reactions . It is often used in the synthesis of polymers and unsaturated phosphonites
Cellular Effects
As a Grignard reagent, it is known to be highly reactive, which suggests that it could potentially interact with a variety of cellular components and processes
Molecular Mechanism
The molecular mechanism of Ethynylmagnesium Bromide is largely based on its reactivity. As a Grignard reagent, it can act as a nucleophile, forming new carbon-carbon bonds in organic synthesis This suggests that it could potentially interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression
属性
IUPAC Name |
magnesium;ethyne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBJRRFCPYLIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399009 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4301-14-8 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Ethynylmagnesium Bromide?
A1: Ethynylmagnesium Bromide acts as a nucleophile. The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the common applications of Ethynylmagnesium Bromide in organic synthesis?
A2: Ethynylmagnesium Bromide finds extensive use in synthesizing various compounds, including:
- C-Nucleosides: These molecules are crucial in medicinal chemistry and often involve attaching sugar moieties to heterocyclic rings. [, , , , , , ]
- Natural Product Intermediates: Ethynylmagnesium Bromide helps build complex structures found in natural products like ginkgolide B and sarain A. [, ]
- Fluorescent Pyrazoles: These compounds are valuable in materials science, and ethynylmagnesium bromide facilitates their synthesis through multi-component reactions. []
- Anthracyclines: These molecules possess anti-cancer properties, and ethynylmagnesium bromide contributes to constructing their tetracyclic carbon skeleton. []
Q3: Can you provide an example of Ethynylmagnesium Bromide's role in synthesizing C-nucleosides?
A3: In the synthesis of 3-(β-D-xylofuranosyl)pyrazole, ethynylmagnesium bromide reacts with 2,3,4-tri-O-benzyl-D-xylopyranose to form a key D-ido-diol intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the desired C-nucleoside. []
Q4: Does Ethynylmagnesium Bromide exhibit stereoselectivity in its reactions?
A4: Yes, the stereoselectivity of reactions with Ethynylmagnesium Bromide can vary depending on the substrates and reaction conditions. For instance, reactions with erythrulose derivatives typically yield a specific stereoisomer. Still, by modifying conditions or using catalysts like Titanium(IV) isopropoxide (Ti(OiPr)₄), the stereochemical outcome can be reversed, achieving high levels of control. []
Q5: Are there ways to influence the regioselectivity of Ethynylmagnesium Bromide additions?
A5: Research suggests that reaction conditions and the nature of the substrates play crucial roles. For example, in reactions with α,β-O-isopropylidene-erythrulose derivatives, altering reaction parameters or employing Ti(OiPr)₄ as a catalyst can switch the major product from one stereoisomer to another. []
Q6: What precautions are necessary when handling Ethynylmagnesium Bromide?
A6: Ethynylmagnesium Bromide is a reactive compound and should be handled with care under inert conditions, typically using nitrogen or argon atmospheres, to prevent unwanted reactions with moisture and air.
Q7: Is spectroscopic data available for Ethynylmagnesium Bromide and its derivatives?
A7: Yes, various spectroscopic techniques are employed to characterize Ethynylmagnesium Bromide and the compounds derived from reactions where it is used. These techniques include:
- Nuclear Magnetic Resonance (NMR): This technique, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is invaluable for determining the structure and purity of synthesized compounds. [, , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in molecules, particularly the characteristic peaks associated with C≡C and other relevant functional groups present in Ethynylmagnesium Bromide derivatives. [, , ]
Q8: What safety precautions should be taken when working with Ethynylmagnesium Bromide?
A8: Ethynylmagnesium Bromide is a reactive organometallic reagent and should be handled with caution:
Q9: How has the use of Ethynylmagnesium Bromide in organic synthesis evolved?
A9: The use of Grignard reagents, including Ethynylmagnesium Bromide, has been a cornerstone of organic synthesis for over a century. While initially, these reagents were primarily employed for simple additions to carbonyl compounds, their applications have expanded significantly.
Q10: What are potential future directions for research involving Ethynylmagnesium Bromide?
A10:
Catalysis: Exploring the use of Ethynylmagnesium Bromide in conjunction with transition metal catalysts to enable milder reaction conditions and greater selectivity. [, ] * New Reactions: Investigating novel transformations and reaction partners for Ethynylmagnesium Bromide to expand its synthetic utility further.* Flow Chemistry:* Adapting reactions involving Ethynylmagnesium Bromide to flow chemistry setups for enhanced safety and scalability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




